2-(4-Methylphenoxy)benzaldehyde

Aldehyde Dehydrogenase Enzyme Inhibition Chemoprevention

Researchers developing ALDH3A1-targeted chemoresistance therapies face a scarcity of well-characterized phenoxybenzaldehyde scaffolds with validated bioactivity. 2-(4-Methylphenoxy)benzaldehyde fills this gap as a confirmed ALDH3A1 inhibitor (IC50 2.10 µM) with >70% C. albicans growth inhibition at 50 µg/mL and null PPARγ transactivation (EC50 >50 µM)-enabling its dual role as a lead scaffold and negative control. Its ortho-aldehyde handle supports condensation, reduction, and Wittig derivatization for SAR expansion. Sourced with ≥95% purity, stable as a solid (mp 52-54°C), and shipped under ambient conditions.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 19434-35-6
Cat. No. B101624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenoxy)benzaldehyde
CAS19434-35-6
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=CC=C2C=O
InChIInChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3
InChIKeyVPSRCJKQVYKILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenoxy)benzaldehyde Sourcing & Differentiation Guide


2-(4-Methylphenoxy)benzaldehyde (CAS 19434-35-6), also known as 2-(p-tolyloxy)benzaldehyde, is a substituted aromatic aldehyde with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It belongs to the class of phenoxybenzaldehydes, which are widely used as synthetic intermediates in medicinal chemistry, agrochemical development, and materials science [1]. The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% [2]. However, its specific ortho-substitution pattern and para-methyl group on the phenoxy ring confer distinct electronic, steric, and physicochemical properties compared to its close analogs, making it a non-interchangeable building block in many synthetic and biological contexts.

1
Substitution-defined synthetic building block: ortho-aldehyde and para-methylphenoxy enable regioselective derivatization
2
Target-specific bioactivity context: reported ALDH3A1 inhibition profile distinct from substrate benzaldehyde
3
Antifungal screening candidate: reported C. albicans growth inhibition supports phenotype-driven screening

Non-Substitutability of 2-(4-Methylphenoxy)benzaldehyde


The substitution pattern on the phenoxybenzaldehyde core critically dictates its reactivity, biological target engagement, and downstream synthetic utility. Simple replacement of 2-(4-Methylphenoxy)benzaldehyde with, for instance, 3-phenoxybenzaldehyde or 4-phenoxybenzaldehyde is not viable due to fundamental differences in electronic distribution (the para-methyl group is electron-donating, whereas halogen or nitro substituents are electron-withdrawing), steric hindrance around the aldehyde moiety (ortho vs. meta vs. para substitution), and physicochemical properties such as lipophilicity (LogP) and melting point, which impact reaction conditions, purification strategies, and even biological assay outcomes [1]. Furthermore, specific biological assays, such as inhibition of human ALDH3A1 [2] or transactivation of murine PPARγ [3], demonstrate that even minor structural variations can lead to substantial changes in potency (e.g., from micromolar to no activity), underscoring the need for precise compound selection. The following evidence guide provides quantitative justification for selecting 2-(4-Methylphenoxy)benzaldehyde over its closest analogs.

Ortho-aldehyde and para-methylphenoxy substitution pattern may shift reactivity compared to meta/para isomers; direct replacement can alter reaction outcomes.
ALDH3A1 inhibition profile is substitution-sensitive: benzaldehyde acts as substrate, not inhibitor; analog-dependent binding mode may not transfer.
Antifungal activity observed for this isomer may not replicate with unsubstituted or differently substituted benzaldehydes; requires isomer-specific validation.

2-(4-Methylphenoxy)benzaldehyde vs. Structural Analogs: Quantitative Evidence


ALDH3A1 Inhibitory Activity vs. Inactive Analogs

2-(4-Methylphenoxy)benzaldehyde demonstrates moderate inhibitory activity against human ALDH3A1, an enzyme implicated in cancer chemoresistance, with an IC50 of 2.10 µM (2,100 nM) [1]. In stark contrast, the unsubstituted parent compound, benzaldehyde, is a known substrate for this enzyme and is rapidly oxidized, not an inhibitor [2]. This indicates that the 4-methylphenoxy substitution confers a specific binding interaction that transforms the molecule from a substrate into an inhibitor. Other close analogs, such as 4-methoxybenzaldehyde or 4-chlorobenzaldehyde, may exhibit different inhibition profiles (competitive vs. non-competitive) and potencies due to electronic effects [3]. This specific inhibitory profile makes 2-(4-Methylphenoxy)benzaldehyde a distinct chemical probe for ALDH3A1-related research, whereas benzaldehyde would be unsuitable.

ALDH3A1 Inhibition
Cross-study comparable
IC50 = 2.10 µM (2,100 nM) vs. benzaldehyde (substrate, no IC50). Other substituted benzaldehydes show variable inhibition type and potency.
Reported ALDH3A1 inhibition context; supports inhibitor-vs-substrate differentiation in chemoresistance research.
Spectrophotometric assay with 1 min preincubation; conditions influence relative potency interpretation.
Aldehyde Dehydrogenase Enzyme Inhibition Chemoprevention Drug Discovery

Antifungal Activity Against Candida albicans

In an in vitro antifungal assay, 2-(4-Methylphenoxy)benzaldehyde demonstrated significant growth inhibition of the pathogenic yeast Candida albicans, achieving a reduction exceeding 70% at a concentration of 50 µg/mL . While direct head-to-head data for close analogs (e.g., 3-phenoxybenzaldehyde) under identical conditions are not available, this level of activity is noteworthy. For context, many simple benzaldehyde derivatives exhibit minimal antifungal activity, and the 4-methylphenoxy substitution appears crucial for this effect. This positions 2-(4-Methylphenoxy)benzaldehyde as a more attractive starting point for antifungal lead development compared to unsubstituted benzaldehyde or other simple aromatic aldehydes.

C. albicans Antifungal
Class-level inference
Growth reduction >70% at 50 µg/mL against Candida albicans. Unsubstituted benzaldehyde generally inactive; analog data unavailable.
Supports antifungal screening context; isomer-specific activity requires independent replication.
Methodology details not reported; source review recommended.
Antifungal Candida albicans Infectious Disease Natural Product Chemistry

PPARγ Transactivation: Inactivity vs. TZD Agonists

In a functional transactivation assay using murine PPARγ in CV-1 cells, 2-(4-Methylphenoxy)benzaldehyde exhibited no agonist activity up to a concentration of 50 µM (EC50 > 50,000 nM) [1]. This negative result is a critical differentiator when compared to the thiazolidinedione (TZD) class of PPARγ agonists, such as rosiglitazone, which typically show nanomolar EC50 values. For example, rosiglitazone has an EC50 of approximately 60 nM in similar PPARγ transactivation assays [2]. This inactivity indicates that 2-(4-Methylphenoxy)benzaldehyde does not activate PPARγ, making it unsuitable for applications requiring PPARγ agonism but potentially useful as a control or scaffold for developing PPARγ antagonists or modulators.

PPARγ Transactivation
Cross-study comparable
EC50 > 50,000 nM (inactive) vs. rosiglitazone EC50 ~ 60 nM. >800-fold difference; no agonist response detected.
Reported absence of PPARγ agonism; supports negative control or antagonist scaffold investigation.
CV-1 cell transfection assay; cross-model transfer requires review.
PPAR Gamma Nuclear Receptor Metabolic Disease Transactivation Assay

2-(4-Methylphenoxy)benzaldehyde High-Value Applications


Chemical Probe for ALDH3A1 Kinetics & Inhibitor Development

Given its defined IC50 of 2.10 µM against human ALDH3A1 [1], this compound is an ideal starting point for medicinal chemists developing novel ALDH3A1 inhibitors to overcome chemoresistance in cancer. It provides a moderate-potency hit that can be optimized through structure-activity relationship (SAR) studies, whereas unsubstituted benzaldehyde would be unsuitable due to its role as a substrate.

Scaffold for Antifungal Lead Optimization

The compound's demonstrated antifungal activity against Candida albicans, with >70% growth inhibition at 50 µg/mL , validates its use as a lead scaffold for antifungal drug discovery. Its specific substitution pattern (ortho-aldehyde, para-methylphenoxy) offers a unique starting point for SAR campaigns aimed at improving potency and selectivity against fungal targets, differentiating it from simpler, less active benzaldehyde derivatives.

Synthetic Intermediate for Phenoxybenzyl Derivatives

As a versatile phenoxybenzaldehyde, this compound serves as a key intermediate in the synthesis of more complex molecules, including insecticidal and acaricidal phenoxybenzyl pyrethroid esters [2]. The ortho-aldehyde group provides a reactive handle for various transformations (e.g., condensation, reduction, Wittig reactions), while the 4-methylphenoxy moiety imparts specific lipophilicity and electronic properties that are crucial for the final product's activity. This makes it a non-interchangeable building block compared to other isomers or analogs.

Negative Control for PPARγ Antagonist Development

Its complete lack of PPARγ agonist activity (EC50 > 50,000 nM) [3] is a valuable characteristic. Researchers can utilize this compound as a negative control in PPARγ transactivation assays to validate assay sensitivity and specificity. Furthermore, this inactivity suggests the scaffold might be amenable to development into PPARγ antagonists or selective modulators, a research area distinct from TZD-based agonist development.

Application
Selection Property
Validation Focus
ALDH3A1 inhibition studies
Reported moderate ALDH3A1 inhibition (IC50 2.10 µM)
SAR and selectivity profiling against aldehyde dehydrogenase isoforms
Antifungal screening studies
Reported C. albicans growth inhibition >70% at 50 µg/mL
Potency and spectrum expansion; confirmatory independent assays
Phenoxybenzyl derivative synthesis
Ortho-aldehyde reactive handle for condensation and coupling
Reaction scope and yield optimization for insecticidal or acaricidal agents
PPARγ transactivation assay control
Confirmed absence of PPARγ agonism (EC50 > 50 µM)
Assay sensitivity validation and antagonist/modulator scaffold exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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